1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine

Description

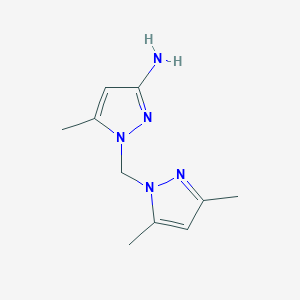

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine (CAS: 1006319-19-2) is a bis-pyrazole derivative characterized by two pyrazole rings connected via a methylene bridge. Its molecular formula is C₁₀H₁₅N₅, with a molecular weight of 205.26 g/mol and a purity of 95% . The compound features methyl substituents at the 3- and 5-positions of one pyrazole ring and a 5-methyl group on the adjacent pyrazole.

Structure

3D Structure

Properties

IUPAC Name |

1-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N5/c1-7-4-8(2)14(12-7)6-15-9(3)5-10(11)13-15/h4-5H,6H2,1-3H3,(H2,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPPXEGXFUZPRBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CN2C(=CC(=N2)N)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001160219 | |

| Record name | 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001160219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006319-19-2 | |

| Record name | 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1006319-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-5-methyl-1H-pyrazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001160219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The primary target of this compound is Leishmania major pteridine reductase 1 (LmPTR1) . This enzyme plays a crucial role in the survival and proliferation of Leishmania parasites, which are responsible for diseases such as leishmaniasis and malaria.

Mode of Action

The compound interacts with its target, LmPTR1, by fitting into the enzyme’s active site. This interaction is characterized by a lower binding free energy, indicating a strong and favorable interaction. The binding of the compound to the enzyme inhibits its function, thereby exerting its antileishmanial and antimalarial effects.

Biochemical Pathways

The compound affects the biochemical pathway involving LmPTR1. By inhibiting this enzyme, the compound disrupts the metabolic processes of the Leishmania parasites, affecting their survival and proliferation. The downstream effects of this disruption are still under investigation.

Pharmacokinetics

The compound’s potent in vitro activity suggests that it may have favorable bioavailability

Result of Action

The compound exhibits potent antileishmanial and antimalarial activities. Specifically, it has been found to inhibit the growth of Leishmania parasites more effectively than standard drugs. This suggests that the compound could potentially be used as a new therapeutic agent for treating leishmaniasis and malaria.

Biochemical Analysis

Biochemical Properties

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. The compound has been shown to interact with enzymes such as catecholase, where it acts as a ligand, forming complexes that can catalyze the oxidation of catechol to quinone. The nature of these interactions is primarily through coordination bonds with metal ions present in the active sites of the enzymes, enhancing their catalytic activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of acetylcholinesterase, an enzyme crucial for nerve impulse transmission, leading to changes in cellular behavior and function. Additionally, the compound’s interaction with reactive oxygen species (ROS) can impact oxidative stress levels within cells, further influencing cellular metabolism and gene expression.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can form coordination complexes with metal ions, which are essential for its role as a catalyst in biochemical reactions. These interactions can lead to enzyme activation or inhibition, depending on the context, and can also result in changes in gene expression by influencing transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation. Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function, although these effects can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound can enhance enzymatic activity and improve cellular function. At higher doses, it can exhibit toxic or adverse effects, such as oxidative stress and cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is beneficial, beyond which it becomes harmful.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role as a ligand in enzyme complexes allows it to influence the catalytic activity of these enzymes, thereby affecting the overall metabolic pathways. These interactions can lead to changes in the levels of specific metabolites, impacting cellular metabolism and function.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound reaches its site of action, where it can interact with the relevant biomolecules and exert its effects.

Biological Activity

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine (CAS No. 1006319-19-2) is a compound of significant interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and applications in various fields, particularly in medicinal chemistry.

The compound has the following chemical characteristics:

- Molecular Formula: C10H12N4

- Molecular Weight: 220.23 g/mol

- IUPAC Name: 1-[(3,5-dimethylpyrazol-1-yl)methyl]-5-methylpyrazol-3-amine

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a variety of biological activities, including:

- Anticancer Properties: Compounds with pyrazole moieties have shown promising results against various cancer cell lines. For instance, studies have reported that pyrazole derivatives can induce apoptosis in cancer cells by inhibiting anti-apoptotic proteins and promoting pro-apoptotic factors .

- Anti-inflammatory Effects: Pyrazole compounds are known to modulate inflammatory pathways. They can inhibit the production of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in models of disease .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Kinase Activity: Some studies suggest that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and cancer progression .

- Modulation of Apoptotic Pathways: The compound may enhance apoptosis in cancer cells by altering the expression levels of Bcl-2 family proteins and activating caspases .

- Antimicrobial Activity: Pyrazole derivatives have also been investigated for their antimicrobial properties against various pathogens, indicating their potential as therapeutic agents in infectious diseases .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives:

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Structural and Physicochemical Properties

The following table compares the target compound with analogous pyrazole derivatives:

Key Observations:

- Substituent Effects: The target compound lacks aromatic or halogenated substituents (e.g., chloro, trifluoromethyl), which are present in analogues like 1-[(2-chlorophenyl)methyl]-5-methyl-1H-pyrazol-3-amine and 5-Methyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1H-pyrazol-3-amine.

- Hydrogen Bonding : The absence of methoxy or pyridyl groups in the target compound reduces its hydrogen-bonding capacity compared to derivatives like 1-[(3,4-dimethoxyphenyl)methyl]-3,5-dimethyl-1H-pyrazol-4-amine and N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine .

Q & A

Basic: What are the standard synthetic routes for preparing 1-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)-5-methyl-1H-pyrazol-3-amine, and how are intermediates characterized?

Answer:

The compound’s synthesis typically involves multi-step protocols with regioselective alkylation and cyclization. For example:

- Step 1 : Condensation of methylhydrazine with ketones or aldehydes to form pyrazole cores (common in pyrazole derivatives) .

- Step 2 : Substitution at the pyrazole nitrogen using reagents like methyl iodide or chloroalkyl derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .

- Intermediate characterization : ¹H/¹³C NMR and ESI-MS are critical for confirming regiochemistry and purity. For instance, methylene bridges (e.g., -(CH₂)-) between pyrazole rings show distinct NMR signals at δ 4.2–5.0 ppm (¹H) and 40–50 ppm (¹³C) .

Basic: How do substituent positions (e.g., 3,5-dimethyl groups) influence the compound’s spectroscopic properties?

Answer:

Substituents dictate spectral features:

- NMR : Methyl groups at pyrazole 3- and 5-positions produce sharp singlets (δ 2.1–2.5 ppm for ¹H; δ 10–15 ppm for ¹³C). The amine group (-NH₂) at position 3 appears as a broad singlet (δ 5.5–6.0 ppm) in DMSO-d₆ .

- MS : Molecular ion peaks (e.g., [M+H]⁺) correlate with the molecular formula (C₁₀H₁₆N₆ for this compound), while fragmentation patterns confirm stability of the methylene-linked pyrazole system .

Advanced: What strategies resolve contradictions in biological activity data for structurally similar pyrazole derivatives?

Answer:

Discrepancies often arise from:

- Solubility variations : Substituents like methyl groups enhance lipophilicity, altering cellular uptake. Use logP calculations (e.g., XLogP3) and HPLC-based solubility assays to correlate structure-activity relationships (SAR) .

- Assay conditions : Differences in pH or buffer systems (e.g., PBS vs. Tris-HCl) can affect amine protonation. Standardize assays using controlled pH (7.4) and validate via dose-response curves .

Advanced: How can computational methods predict the compound’s binding affinity to SOD1 mutants in neurodegenerative disease models?

Answer:

- Docking studies : Use software like AutoDock Vina to model interactions between the pyrazole core and SOD1 mutant pockets (e.g., G93A). Focus on hydrogen bonding with amine groups and hydrophobic contacts with methyl substituents .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (ΔG ≤ -8 kcal/mol) .

Advanced: What analytical challenges arise in quantifying degradation products of this compound under environmental conditions?

Answer:

- Degradation pathways : Photooxidation of the amine group generates nitro derivatives, which interfere with LC-MS quantification. Use deuterated internal standards (e.g., D₃-methyl labels) for accurate detection .

- Matrix effects : Soil or water samples require SPE cleanup (C18 cartridges) to isolate the parent compound from humic acids .

Advanced: How do steric effects from 3,5-dimethyl groups impact regioselectivity in further functionalization?

Answer:

- Electrophilic substitution : Methyl groups at positions 3 and 5 hinder electrophilic attack at adjacent carbons. Use bulky directing groups (e.g., -SO₂Ph) or microwave-assisted synthesis to enhance yields in halogenation reactions .

- Cross-coupling : Suzuki-Miyaura reactions require Pd(OAc)₂/XPhos catalysts to overcome steric hindrance during aryl boronic acid coupling .

Methodological: What experimental designs optimize reaction yields for analogs with varied alkyl chain lengths?

Answer:

- DoE approach : Apply a 3² factorial design to vary (i) alkyl halide chain length (C1–C5) and (ii) reaction time (12–48 hrs). Analyze yield trends via response surface methodology (RSM) .

- Purification : Use preparative HPLC with a gradient elution (ACN/H₂O + 0.1% TFA) to separate homologs .

Methodological: How to validate the compound’s stability in long-term storage for pharmacological studies?

Answer:

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months. Monitor degradation via UPLC-PDA (λ = 254 nm) and quantify impurities against ICH guidelines (≤0.5%) .

- Cryopreservation : Lyophilize in trehalose (1:1 w/w) to prevent amine oxidation at -80°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.